Compound Description: MRZ 2549 is a benzomorphan derivative classified as a kappa-opioid receptor agonist. It demonstrated no effect on LH levels in ovariectomized rats, unlike its structural relative, MR 2034.
Compound Description: MR 2034, a benzomorphan derivative, is characterized as a kappa-opioid receptor agonist. Research suggests that its binding properties remain unaffected by naloxazone treatment in rats. In studies on ovariectomized rats, MR 2034 effectively suppressed LH levels, indicating an interaction with mu-opioid receptors.
Compound Description: Mr2033 is a benzomorphan derivative exhibiting kappa-agonist effects in various in vivo assays. Its respiratory depressant effects in rhesus monkeys are believed to be mediated by mu-opioid receptors.
Bremazocine
Compound Description: Bremazocine is identified as a kappa-opioid receptor agonist. Its binding characteristics appear unaffected by naloxazone treatment in rats.
Ethylketocyclazocine (EKC)
Compound Description: EKC is recognized as an opioid with kappa-agonist effects in various in vivo assays. Studies suggest that its respiratory depressant effects in rhesus monkeys are likely mediated by mu-opioid receptors.
Compound Description: Cyclazocine, a benzomorphan derivative, displays narcotic antagonist properties in animal models, yet acts as a potent analgesic in humans. It can induce euphoria, tolerance, and physical dependence, but its effects differ qualitatively from morphine. It does not suppress abstinence in morphine-dependent subjects but can precipitate it, similar to nalorphine.
Compound Description: SKF 10047, a benzomorphan derivative, exhibits distinct pharmacological actions compared to morphine and ketocyclazocine. This led to the proposition of a separate opiate receptor type (+-receptor) to account for its unique profile.
Compound Description: Phenazocine, a benzomorphan opioid, demonstrates potent analgesic activity, about 10 times stronger than morphine. Structural studies indicate that the phenethyl substituent's conformation is not critical for the narcotic activity of Phenazocine.
Compound Description: This compound is a potent and selective ligand for the σ receptor and is used as a radiotracer for studying σ receptors in vivo using PET.
Compound Description: This benzomorphan derivative shows morphine-like agonist activity and is twice as potent as morphine in the writhing test. The two molecules in the asymmetric unit have different N side-chain conformations.
Compound Description: This compound represents a structural segment of the morphine molecule, sharing the same conformation. The crystal structure reveals efficient packing facilitated by hydrogen bonding involving four hydrogen atoms per molecule.
Compound Description: This benzomorphan derivative, known as pentazocine, exhibits a side-chain orientation akin to cyclazocine but distinct from naloxone.
Compound Description: Compound (I) is a potent κ-opioid receptor agonist and has an intramolecular hydrogen bond. Compound (II) is its inactive diastereomer.
Compound Description: This benzomorphan derivative is notable for its inactivity at the opioid kappa receptor. Structural analysis reveals a significant flattening around the nitrogen atom of the piperidinium ring due to the epoxyethano bridge, potentially explaining its lack of activity.
Compound Description: Fluorophen is a fluorinated derivative of the benzomorphan opioid agonist phenazocine. It shows only a twofold decrease in opiate receptor affinity compared to its non-fluorinated counterpart. Fluorophen, when labeled with 18F, is considered a potential in vivo probe for visualizing opiate receptors.
Compound Description: Mr 1268, a furylmethyl-substituted benzomorphan, exhibited significant analgesic effects in a double-blind study involving patients experiencing severe postoperative pain.
Compound Description: BAB, a benzomorphan derivative with an alkylating group, displays potent and irreversible opioid agonist activity in neuroblastoma × glioma hybrid cells. Its potency is comparable to Leu-enkephalin in inhibiting prostaglandin E1-induced increases in cellular cyclic AMP. This irreversible binding suggests a covalent interaction with opiate receptors.
Compound Description: These compounds are derivatives of 5,9-dimethyl-6,7-benzomorphan (normetazocine), modified with various substituents in the N-phenethyl moiety and at the C8 position. Some of them, particularly those with a para-OH or ortho-F substituent in the N-phenethyl ring and C8-methylene derivatives, exhibit potent MOR agonistic activity, surpassing the potency of morphine.
Compound Description: Ketazocine is a benzomorphan derivative. Structural analysis shows that the cyclopropylmethyl side chain in ketazocine adopts the same conformation as in gemazocine.
2,9α-Dimethyl-2'-hydroxy-6,7-benzomorphan
Compound Description: This compound is a benzomorphan derivative synthesized from trans-3,4-dihydro-4-(2-dimethylaminoethyl)-6-methoxy-3-methyl-1(2H)-naphthalenone. The synthesis involved a key step of mercuric acetate cyclization.
Compound Description: This benzomorphan derivative serves as a key intermediate in synthesizing various 6,7-benzomorphan derivatives.
2'-Acylthio- and 2'-alkylthio-6,7-benzomorphans
Compound Description: These compounds are a series of 6,7-benzomorphan derivatives synthesized as potential analgesics. The synthesis involved introducing acylthio or alkylthio groups at the 2'-position of the benzomorphan scaffold.
Compound Description: ID-1229 is a new analgesic agent labeled with tritium for metabolic studies.
9α-Ethyl-2'-hydroxy-5-methyl-6,7-benzomorphans
Compound Description: This series of benzomorphan derivatives, particularly the N-alkyl-substituted analogs, were synthesized and evaluated for their narcotic analgesic and antagonistic properties.
2,9β-Dimethyl-2'-hydroxy-6,7-benzomorphan
α 5,9-dimethyl-6, 7-benzomorphans
Compound Description: This series of compounds, particularly the N-2-bromoalkyl derivatives, exhibited prolonged hypothermic and depressant effects.
2,5-Dimethyl-2'-hydroxy-9α- and 9β-propyl-6,7-benzomorphans
Compound Description: These benzomorphan derivatives, especially the levo isomers, displayed potent analgesic activity, comparable to or surpassing morphine.
Overview
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan, also known as MR-2034, is a synthetic compound classified as a kappa-opioid receptor agonist. This compound has garnered attention for its potential pharmacological applications, particularly in modulating the hypothalamic-pituitary-adrenal axis, which is crucial for stress response regulation. The compound's unique structure and activity profile position it within a broader category of benzomorphans, which are known for their analgesic properties.
Source and Classification
The compound is derived from the benzomorphan class of compounds, which are structurally related to morphine but exhibit different receptor interactions and pharmacological effects. The synthesis of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan has been documented in various patents and scientific literature, emphasizing its therapeutic potential.
Synthesis Analysis
Methods and Technical Details
The synthesis of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan involves several steps that may include the following:
Starting Materials: The synthesis typically begins with 6,7-benzomorphan derivatives.
Functionalization: Key functional groups such as hydroxyl and methyl groups are introduced through specific reactions including alkylation or acylation.
Cyclization: The formation of the tetrahydrofuran ring is achieved through cyclization reactions involving diols or other cyclic precursors.
Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.
The exact reaction conditions and reagents used can vary based on proprietary methods employed by different research teams or pharmaceutical companies.
Chemical Reactions Analysis
Reactions and Technical Details
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan participates in various chemical reactions typical of opioid derivatives:
Hydroxylation: Introduction of hydroxyl groups can enhance receptor binding affinity.
Alkylation: Modifications to the nitrogen atom can alter pharmacological properties.
Acylation: Acyl derivatives may exhibit improved solubility or bioavailability.
These reactions are critical in developing analogs with enhanced therapeutic profiles or reduced side effects.
Mechanism of Action
Process and Data
As a kappa-opioid receptor agonist, 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan exerts its effects primarily through interaction with kappa-opioid receptors in the central nervous system. This interaction leads to:
Analgesia: Activation of kappa receptors results in pain relief without the typical side effects associated with mu-opioid receptor activation.
Modulation of Neurotransmitter Release: The compound influences neurotransmitter systems involved in pain perception and emotional regulation.
Studies have indicated that this compound can stimulate the hypothalamic-pituitary-adrenal axis, further implicating its role in stress response modulation.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan include:
Appearance: Typically exists as a solid or crystalline form.
Solubility: Soluble in organic solvents; solubility in water may vary based on pH and formulation.
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on the formulation.
Applications
Scientific Uses
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan has potential applications in various scientific fields:
Pharmacology: As an analgesic agent with a unique mechanism of action that could provide alternatives to traditional opioids.
Research: Used in studies investigating opioid receptor dynamics and the development of new pain management therapies.
Therapeutics: Potentially beneficial in treating conditions related to stress response dysregulation due to its effects on the hypothalamic-pituitary-adrenal axis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
m-PEG6-NHS ester is a PEG derivative containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.
m-PEG6-thiol is a PEG derivative containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.
m-PEG7-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
m-PEG7-aldehyde is a PEG derivative containing an aldehyde group. Aldehyde is reactive to hydrazide and aminooxy groups which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates). The hydrophilic PEG spacer increases solubility in aqueous media.
m-PEG6-Tos is a PEG derivative containing a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
m-PEG7-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.